molecular formula C11H13ClO3 B2441742 2-(4-Chloro-3-methylphenoxy)butanoic acid CAS No. 869947-14-8

2-(4-Chloro-3-methylphenoxy)butanoic acid

Cat. No.: B2441742
CAS No.: 869947-14-8
M. Wt: 228.67
InChI Key: NMMDCNBSSRFWTE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)butanoic acid is a chemical compound with the molecular formula C11H13ClO3. It is known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a chlorinated phenoxy group attached to a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)butanoic acid typically involves the reaction of 4-chloro-3-methylphenol with butyric acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The process may involve heating the reactants to a specific temperature to achieve the desired yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a growth regulator in plants.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. In plants, it acts as a growth regulator by mimicking natural plant hormones, leading to altered growth patterns. The compound may bind to hormone receptors, triggering a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methylphenoxy)butanoic acid
  • 2-(4-Chloro-2-methylphenoxy)butanoic acid
  • 4-(4-Chloro-3-methylphenoxy)butyric acid

Uniqueness

2-(4-Chloro-3-methylphenoxy)butanoic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMDCNBSSRFWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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